2-[(2,6-Difluoropyrimidin-4-yl)amino]acetic acid
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Overview
Description
2-[(2,6-Difluoropyrimidin-4-yl)amino]acetic acid is a fluorinated pyrimidine derivative Fluorinated compounds are known for their unique properties, including increased metabolic stability and enhanced binding affinity to biological targets
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by fluorination . Another approach is the direct fluorination of pyrimidine derivatives using fluorinating agents such as Selectfluor .
Industrial Production Methods
Industrial production of fluorinated pyrimidines often employs scalable methods such as continuous flow chemistry. This technique allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-Difluoropyrimidin-4-yl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution can introduce various functional groups into the pyrimidine ring .
Scientific Research Applications
2-[(2,6-Difluoropyrimidin-4-yl)amino]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 2-[(2,6-Difluoropyrimidin-4-yl)amino]acetic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to enzymes and receptors, leading to increased biological activity. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidin-4-one: Known for its antiviral and antitumor activities.
2-Aminothiazole: Exhibits anticancer, antioxidant, antimicrobial, and anti-inflammatory properties.
Indole derivatives: Possess diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
2-[(2,6-Difluoropyrimidin-4-yl)amino]acetic acid stands out due to its fluorinated nature, which imparts unique properties such as increased metabolic stability and enhanced binding affinity. These characteristics make it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C6H5F2N3O2 |
---|---|
Molecular Weight |
189.12 g/mol |
IUPAC Name |
2-[(2,6-difluoropyrimidin-4-yl)amino]acetic acid |
InChI |
InChI=1S/C6H5F2N3O2/c7-3-1-4(9-2-5(12)13)11-6(8)10-3/h1H,2H2,(H,12,13)(H,9,10,11) |
InChI Key |
LLMMBHLJZPPNJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(N=C1F)F)NCC(=O)O |
Origin of Product |
United States |
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